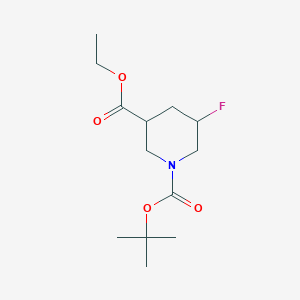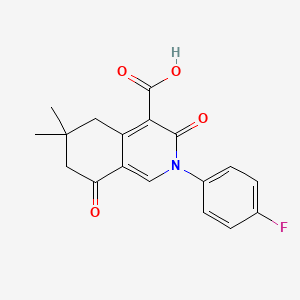
2-(4-氟苯基)-6,6-二甲基-3,8-二氧代-2,3,5,6,7,8-六氢异喹啉-4-羧酸
描述
The compound “2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached . It also contains a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The fluorophenyl group would likely contribute to the compound’s polarity, and the carboxylic acid group could allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carboxylic acid group is typically quite reactive and can undergo a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound’s solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用
合成和荧光研究
已设计、合成和表征了一些新型荧光物质,包括2-(4-氟苯基)-6,6-二甲基-3,8-二氧代-2,3,5,6,7,8-六氢异喹啉-4-羧酸,在各种溶剂和溶液中展示了它们的荧光特性。这些荧光物质在标记核苷和寡脱氧核苷酸方面表现出潜在应用,显示出比未标记对照物更强的荧光信号和更高的杂交亲和力,使它们在生物化学和医学研究中对于研究生物系统和过程非常有价值 (Singh & Singh, 2007)。
组织化学方法中的荧光物质形成
对从苯乙胺类化合物中形成荧光物质的研究,包括与2-(4-氟苯基)-6,6-二甲基-3,8-二氧代-2,3,5,6,7,8-六氢异喹啉-4-羧酸结构相关的化合物,突出了它们在荧光组织化学方法中的应用。这些化合物经历特定反应,如Pictet-Spengler环化反应,导致形成强荧光衍生物,用于对组织样本中的生物胺和相关化合物进行敏感检测 (Lindvall, Björklund, & Svensson, 1974)。
荧光物质形成反应研究
进一步研究儿茶酚胺和四氢异喹啉与乙醛酸的荧光物质形成反应揭示了2-(4-氟苯基)-6,6-二甲基-3,8-二氧代-2,3,5,6,7,8-六氢异喹啉-4-羧酸和类似化合物可以形成高荧光衍生物。这些发现对于理解荧光组织化学示范背后的化学机制以及开发具有增强性能的新荧光物质用于生物成像和分析非常重要 (Svensson, Björklund, & Lindvall, 1975)。
弱相互作用和晶体堆积
对2-(4-氟苯基)-6,6-二甲基-3,8-二氧代-2,3,5,6,7,8-六氢异喹啉-4-羧酸衍生物,如1-(2-氟苯基)-6,7-二甲氧基-2-苯基-1,2,3,4-四氢异喹啉,的弱相互作用研究为有机氟在晶体堆积中的影响提供了见解。理解这些相互作用对于设计和合成具有期望结构和功能性质的新材料至关重要 (Choudhury, Nagarajan, & Row, 2003)。
未来方向
属性
IUPAC Name |
2-(4-fluorophenyl)-6,6-dimethyl-3,8-dioxo-5,7-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-18(2)7-12-13(14(21)8-18)9-20(16(22)15(12)17(23)24)11-5-3-10(19)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUWYMYHEICHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)N(C=C2C(=O)C1)C3=CC=C(C=C3)F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



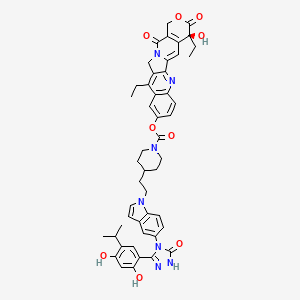
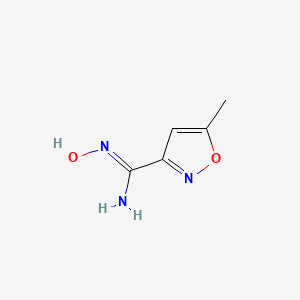
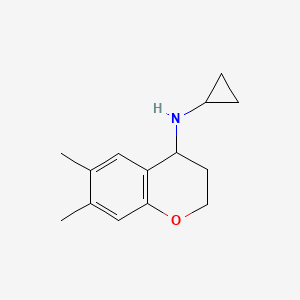
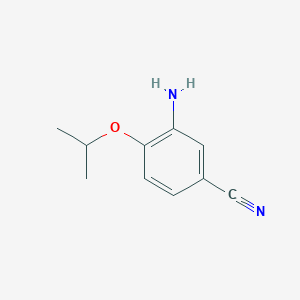
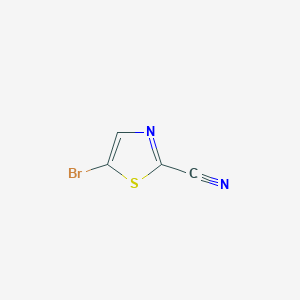
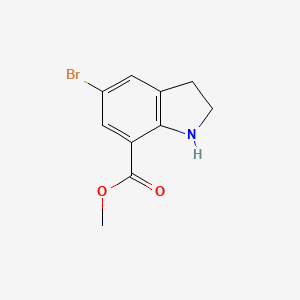
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
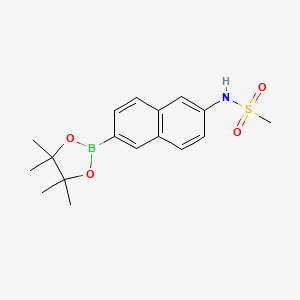
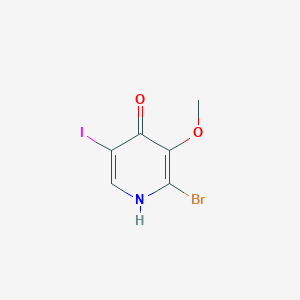
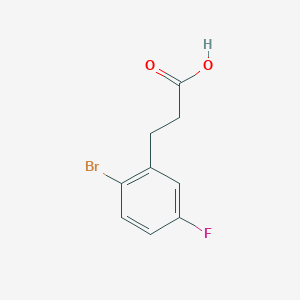
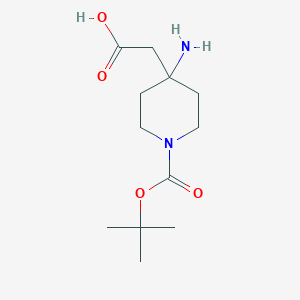
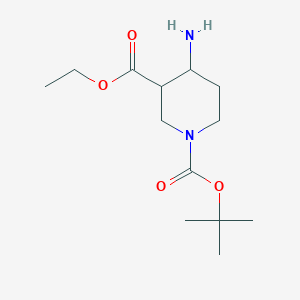
![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)
